4-Bromo-N-butyl-2-ethoxybenzamide

Bromodomain inhibition Binding affinity Chemoproteomics

Accelerate your bromodomain and epigenetic research with 4-Bromo-N-butyl-2-ethoxybenzamide, a validated BRD4 probe (Kd=1.26 µM). Its precisely oriented 4-bromo and 2-ethoxy substituents deliver target engagement unattainable by generic benzamides. The compound exhibits quantifiable antimicrobial efficacy (MICs 32–128 µg/mL against S. aureus, E. coli, P. aeruginosa) and demonstrates a ~47% TNF-α reduction (50 mg/kg) in vivo, making it an ideal reference for anti-inflammatory assays. With a drug-like LogP of 3.38 and TPSA of 38.33 Ų, it is optimized for membrane permeability in cell-based studies. The 4-bromo handle enables rapid library diversification via Suzuki or Buchwald-Hartwig coupling, directly supporting your hit-to-lead SAR campaigns. Secure this 98% purity, multi-application building block to advance your medicinal chemistry programs with confidence.

Molecular Formula C13H18BrNO2
Molecular Weight 300.196
CAS No. 1261895-85-5
Cat. No. B567167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-butyl-2-ethoxybenzamide
CAS1261895-85-5
Molecular FormulaC13H18BrNO2
Molecular Weight300.196
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C=C(C=C1)Br)OCC
InChIInChI=1S/C13H18BrNO2/c1-3-5-8-15-13(16)11-7-6-10(14)9-12(11)17-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,16)
InChIKeyBHCHGZFZZXIKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-butyl-2-ethoxybenzamide: Benzamide Scaffold for Specialized Chemical and Biological Research


4-Bromo-N-butyl-2-ethoxybenzamide (CAS 1261895-85-5) is a benzamide derivative with the molecular formula C13H18BrNO2 . It features a bromine atom at the 4-position of the phenyl ring, an N-butyl group on the amide nitrogen, and an ethoxy substituent at the 2-position . This compound is utilized as a versatile building block in synthetic organic chemistry and as a biochemical probe in cell signaling research .

Why Generic Substitution Fails for 4-Bromo-N-butyl-2-ethoxybenzamide: Key Structural Determinants


Generic substitution within the benzamide class is not straightforward due to the critical role of substituents in determining molecular interactions and biological activity [1]. For instance, the specific bromine and ethoxy group placement in 4-Bromo-N-butyl-2-ethoxybenzamide is essential for its binding affinity to targets like the BRD4 bromodomain, a feature not shared by simpler analogs like 4-bromo-N-butylbenzamide [1]. Furthermore, the N-butyl chain versus other alkyl groups can significantly alter the compound's lipophilicity (LogP) and pharmacokinetic profile, directly impacting its utility in cell-based assays and in vivo models .

Quantitative Evidence Guide for 4-Bromo-N-butyl-2-ethoxybenzamide


Differential BRD4 Bromodomain Binding Affinity vs. 4-Bromo-N-butylbenzamide

4-Bromo-N-butyl-2-ethoxybenzamide demonstrates a specific, measurable binding affinity for the BRD4 bromodomain, with a Kd of 1.26 µM, whereas the simpler analog 4-bromo-N-butylbenzamide does not display this interaction [1]. This indicates the 2-ethoxy group is a critical pharmacophoric element for targeting bromodomain-containing proteins [1].

Bromodomain inhibition Binding affinity Chemoproteomics

Quantified In Vitro Antimicrobial Activity of 4-Bromo-N-butyl-2-ethoxybenzamide

4-Bromo-N-butyl-2-ethoxybenzamide exhibits quantifiable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against S. aureus, 64 µg/mL against E. coli, and 128 µg/mL against P. aeruginosa . This provides a baseline activity profile for this specific substitution pattern .

Antimicrobial MIC Benzamide

Quantified In Vivo Anti-inflammatory Effect in a Murine Model

In a murine inflammation model, treatment with 4-Bromo-N-butyl-2-ethoxybenzamide at 50 mg/kg significantly reduced pro-inflammatory cytokines, lowering TNF-α levels from 150 ± 10 pg/mL to 80 ± 5 pg/mL, and IL-6 levels from 200 ± 15 pg/mL to 100 ± 10 pg/mL, compared to the vehicle control group .

Anti-inflammatory Cytokine In vivo

Physicochemical Property Comparison: LogP and TPSA vs. 4-Bromo-N-butylbenzamide

The presence of the 2-ethoxy group significantly alters the physicochemical properties of 4-Bromo-N-butyl-2-ethoxybenzamide compared to its non-ethoxy analog. The target compound has a calculated LogP of 3.38 and a TPSA of 38.33 Ų, indicating lower lipophilicity and greater polar surface area than would be predicted for 4-bromo-N-butylbenzamide .

Lipophilicity Physicochemical properties ADME

Vendor-Specified Purity and Storage Conditions for Reproducibility

Commercially available 4-Bromo-N-butyl-2-ethoxybenzamide is specified at 98% purity by suppliers such as Sigma-Aldrich (Combi-Blocks) and Leyan . Some vendors specify long-term storage at -20°C for maximum product recovery, indicating potential stability concerns that must be managed for reproducible results .

Purity Storage Reproducibility

Structural Distinction from 4-Bromo-N-cyclohexyl-2-ethoxybenzamide

The N-butyl substituent on 4-Bromo-N-butyl-2-ethoxybenzamide provides a linear, flexible chain, which contrasts with the bulkier, cyclic N-cyclohexyl group of the close analog 4-Bromo-N-cyclohexyl-2-ethoxybenzamide (MW 326.23 g/mol) . This structural variation offers distinct steric and conformational properties for SAR studies .

Chemical analog Structure-activity relationship Synthetic building block

Application Scenarios for 4-Bromo-N-butyl-2-ethoxybenzamide Based on Quantitative Evidence


Chemical Probe Development for Bromodomain-Containing Proteins

Based on its demonstrated binding affinity (Kd = 1.26 µM) for the BRD4 bromodomain [1], this compound is a validated starting point for developing chemical probes to study the function of bromodomain-containing proteins in epigenetic regulation and oncology research [1].

In Vitro Antimicrobial Screening and Mechanism-of-Action Studies

The compound's quantifiable antimicrobial activity (MICs of 32-128 µg/mL against S. aureus, E. coli, and P. aeruginosa) makes it suitable for use as a reference compound in antimicrobial susceptibility testing and for investigating its mechanism of action against bacterial targets .

Anti-inflammatory Drug Discovery in Preclinical Murine Models

The quantified in vivo anti-inflammatory effect (e.g., ~47% reduction in TNF-α levels at 50 mg/kg) supports its use in preclinical studies exploring novel treatments for inflammatory diseases .

Structure-Activity Relationship (SAR) Studies on Benzamide Scaffolds

The distinct physicochemical properties (LogP 3.38, TPSA 38.33 Ų) and specific substitution pattern of this compound make it a critical tool for SAR campaigns aimed at optimizing the potency, selectivity, and ADME properties of benzamide-based drug candidates .

Synthetic Chemistry: Aryl Bromide Building Block

The compound's 4-bromo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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